molecular formula C22H39ClN2O6S B13385128 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride

2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride

Cat. No.: B13385128
M. Wt: 495.1 g/mol
InChI Key: HWAAPJPFZPHHBC-UHFFFAOYSA-N
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Description

2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural components, including a butylsulfonylamino group, a piperidinylbutoxyphenyl group, and a propanoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:

    Formation of the Butylsulfonylamino Group: This step involves the reaction of a suitable amine with a butylsulfonyl chloride under basic conditions to form the butylsulfonylamino group.

    Introduction of the Piperidinylbutoxyphenyl Group:

    Formation of the Propanoic Acid Moiety: This step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative to form the final propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can be achieved through the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the butylsulfonylamino group can yield sulfoxides or sulfones, while reduction of the piperidinylbutoxyphenyl group can yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe for studying protein-ligand interactions.

    Medicine: The compound may have potential as a therapeutic agent for the treatment of certain diseases, although further research is needed to confirm its efficacy and safety.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid include:

Uniqueness

The uniqueness of 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C22H39ClN2O6S

Molecular Weight

495.1 g/mol

IUPAC Name

2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid;hydrate;hydrochloride

InChI

InChI=1S/C22H36N2O5S.ClH.H2O/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18;;/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26);1H;1H2

InChI Key

HWAAPJPFZPHHBC-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O.O.Cl

Origin of Product

United States

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